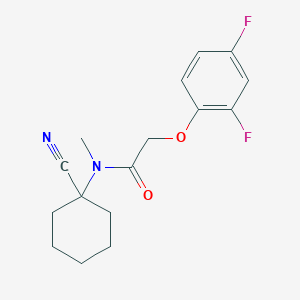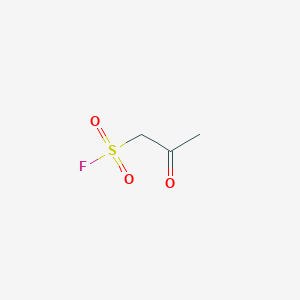
N-(1-cyanocyclohexyl)-2-(2,4-difluorophenoxy)-N-methylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclohexyl)-2-(2,4-difluorophenoxy)-N-methylacetamide is a novel compound that has gained significant attention in scientific research. It is commonly referred to as "DMCX" and is known for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology.
作用机制
The exact mechanism of action of DMCX is not fully understood. However, it is known to modulate the activity of various receptors and enzymes in the brain and other tissues. DMCX has been shown to bind to the glycine site of the NMDA receptor, which enhances the activity of the receptor and promotes synaptic plasticity. DMCX also inhibits the activity of the enzyme histone deacetylase (HDAC), which regulates gene expression and is involved in various cellular processes such as cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
DMCX has been shown to have various biochemical and physiological effects. In the brain, DMCX enhances synaptic plasticity, which is important for learning and memory. DMCX also has anti-inflammatory properties and can modulate the immune response in various tissues. In cancer cells, DMCX induces apoptosis and inhibits angiogenesis, which can lead to tumor regression. DMCX has also been shown to enhance the efficacy of chemotherapy drugs and reduce their side effects.
实验室实验的优点和局限性
DMCX has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. DMCX has also been shown to have low toxicity in animal models, making it a promising candidate for further preclinical studies. However, DMCX has some limitations for lab experiments. Its mechanism of action is not fully understood, and its efficacy and safety in humans are yet to be determined.
未来方向
There are several future directions for research on DMCX. In neuroscience, further studies are needed to investigate its potential therapeutic applications in neurodegenerative diseases and psychiatric disorders such as depression and schizophrenia. In oncology, preclinical studies are needed to determine the efficacy and safety of DMCX in combination with chemotherapy drugs. In immunology, further studies are needed to investigate its potential therapeutic applications in autoimmune diseases and inflammatory disorders. Additionally, further studies are needed to determine the optimal dosage and administration route of DMCX in humans.
合成方法
The synthesis of DMCX involves a series of chemical reactions, starting with the reaction of 1-cyanocyclohexane with 2,4-difluoronitrobenzene in the presence of a base. The resulting intermediate is then reduced with hydrogen gas to yield 2,4-difluoroaniline. The final step involves the reaction of 2,4-difluoroaniline with N-methylacetamide in the presence of a base to produce DMCX. The purity of the compound can be achieved through column chromatography.
科学研究应用
DMCX has shown potential therapeutic applications in various fields of scientific research. In neuroscience, DMCX has been studied for its ability to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning, memory, and synaptic plasticity. DMCX has also been investigated for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In oncology, DMCX has been studied for its anti-tumor properties. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress tumor growth in animal models. DMCX has also been investigated for its potential to enhance the efficacy of chemotherapy drugs and reduce their side effects.
In immunology, DMCX has been studied for its ability to modulate the activity of immune cells such as T cells and macrophages. It has been shown to have anti-inflammatory properties and to modulate the immune response in animal models of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
属性
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(2,4-difluorophenoxy)-N-methylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N2O2/c1-20(16(11-19)7-3-2-4-8-16)15(21)10-22-14-6-5-12(17)9-13(14)18/h5-6,9H,2-4,7-8,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQKRDPOUHAXMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)COC1=C(C=C(C=C1)F)F)C2(CCCCC2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-(2,4-difluorophenoxy)-N-methylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{Octahydrocyclopenta[c]pyrrol-2-yl}cyclobutan-1-ol](/img/structure/B2407715.png)
![2-[(2-Chlorophenyl)methyl]piperidine](/img/structure/B2407716.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2407719.png)
![1-(2-Methoxypyridin-4-yl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-2-one](/img/structure/B2407720.png)
![1-(2-Methylphenyl)-4-piperidylpyrazolo[5,4-d]pyrimidine](/img/structure/B2407722.png)
![Methyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate](/img/structure/B2407723.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(5,6-dimethyl-1-benzofuran-3-yl)acetate](/img/structure/B2407724.png)

![N-[(2-Chlorophenyl)methyl]-6-(oxan-4-yl)pyrimidine-4-carboxamide](/img/structure/B2407728.png)
![2-amino-6-benzyl-4-(2-bromophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2407731.png)
![6-[6-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2407732.png)


![2-[[5-(2-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2407737.png)